

# Technical Support Center: Troubleshooting Poor Coulombic Efficiency in LiFSI-based Cells

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## Compound of Interest

Compound Name: *Lithium bis(fluorosulfonyl)imide*

Cat. No.: *B600051*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and understanding the causes of poor coulombic efficiency (CE) in **lithium bis(fluorosulfonyl)imide** (LiFSI)-based electrochemical cells.

## Frequently Asked Questions (FAQs)

Q1: What is coulombic efficiency and why is it important in LiFSI-based cells?

A: Coulombic efficiency is the ratio of the charge extracted from a battery during discharge to the charge supplied to it during the preceding charge. It is a critical metric for evaluating the reversibility of an electrochemical system. In LiFSI-based cells, a low CE indicates irreversible loss of active lithium and electrolyte due to parasitic reactions, which leads to rapid capacity fade and short cycle life.<sup>[1][2][3][4]</sup> Achieving a high and stable CE, ideally above 99.9%, is crucial for the development of long-lasting lithium metal batteries.<sup>[5]</sup>

Q2: What are the primary causes of low coulombic efficiency in LiFSI-based cells?

A: The primary causes of low coulombic efficiency in LiFSI-based cells are:

- **Unstable Solid Electrolyte Interphase (SEI):** The SEI is a passivation layer that forms on the anode surface. An ideal SEI should be electronically insulating and ionically conducting, preventing further electrolyte decomposition.<sup>[5]</sup> However, in practice, the SEI can be

unstable, leading to continuous breakdown and reformation, which consumes active lithium and electrolyte.

- **Lithium Dendrite Formation:** Uneven deposition of lithium metal can lead to the formation of needle-like structures called dendrites. These dendrites can electrically isolate from the anode, becoming "dead lithium" and thus contributing to capacity loss and low CE.[6]
- **Electrolyte Decomposition:** The LiFSI salt and the solvent can decompose on the highly reactive lithium metal surface, forming soluble and insoluble byproducts that contribute to SEI formation and consume active materials.
- **Parasitic Reactions:** Unwanted side reactions between the electrolyte and the electrode materials can consume charge without contributing to the cell's capacity.[3]

Q3: How does the concentration of LiFSI in the electrolyte affect coulombic efficiency?

A: Increasing the concentration of LiFSI in the electrolyte generally improves coulombic efficiency.[7][8][9] In concentrated electrolytes (typically > 2 M), there are fewer free solvent molecules available to react with the lithium metal anode. This leads to the formation of a more stable, inorganic-rich SEI, which is more effective at suppressing dendrite growth and reducing parasitic reactions.[7][9]

Q4: Can electrolyte additives improve the coulombic efficiency of LiFSI-based cells?

A: Yes, certain electrolyte additives can significantly improve the coulombic efficiency. Additives like lithium difluoro(oxalato)borate (LiDFOB) and lithium tetrafluoroborate (LiBF<sub>4</sub>) have been shown to enhance the stability of the SEI layer, leading to improved cycling performance.[10] These additives can co-decompose with the LiFSI salt to form a more robust and protective passivation film on the anode.

Q5: What is the impact of C-rate on the coulombic efficiency of LiFSI-based cells?

A: The effect of C-rate on coulombic efficiency can be complex. In some cases, higher C-rates can lead to improved CE and cycle life.[11] For instance, slow charging combined with fast discharging has been shown to promote a more favorable lithium deposition morphology, suppressing SEI growth and enhancing CE.[11] However, at very high charging rates,

inhomogeneous lithium plating can be exacerbated, leading to lower CE. The optimal C-rate often depends on the specific cell chemistry and operating conditions.[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Troubleshooting Guide

This guide provides a systematic approach to diagnosing and addressing poor coulombic efficiency in your LiFSI-based cells.

Problem: My LiFSI-based cell exhibits low and/or unstable coulombic efficiency.

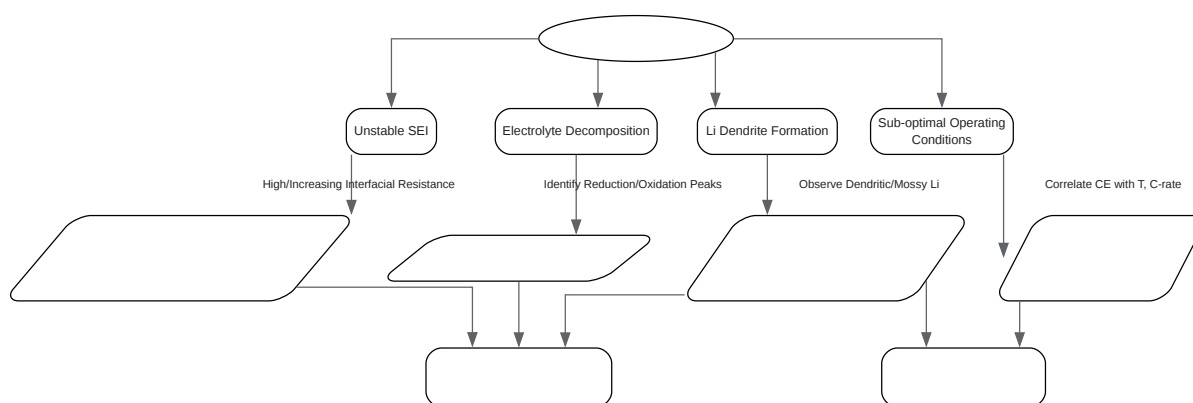
### Step 1: Initial Checks & Common Issues

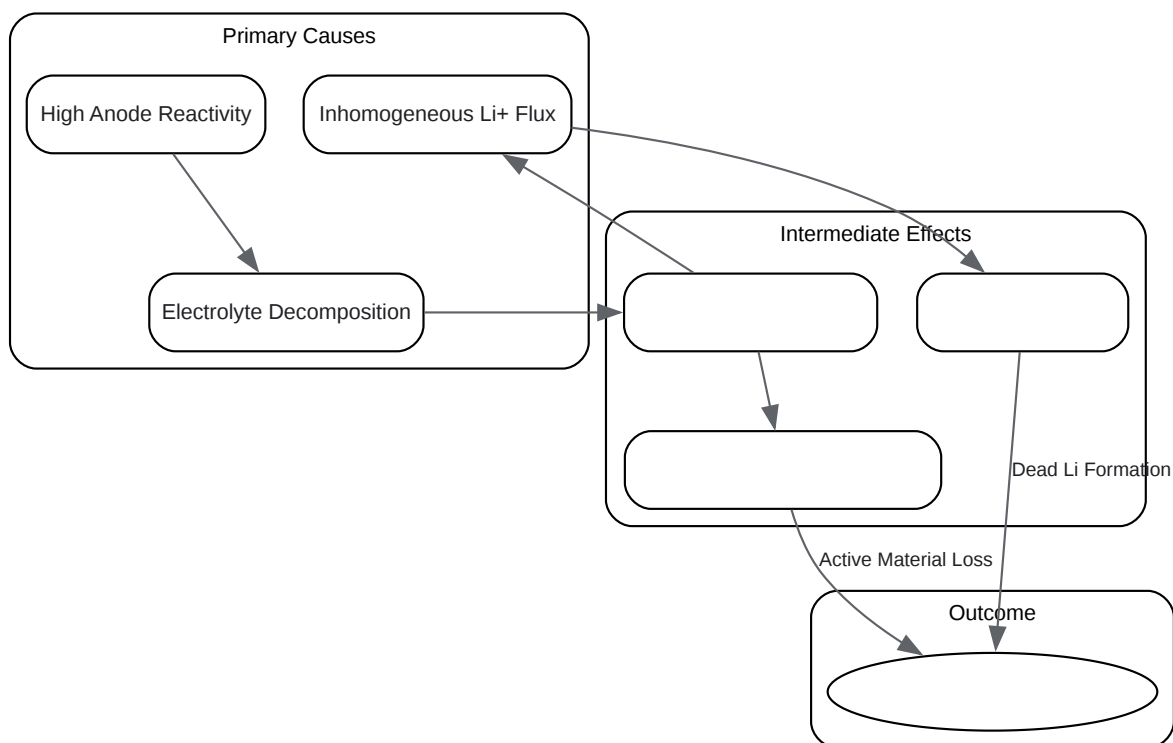
Before proceeding to more advanced diagnostics, rule out common experimental errors:

- **Cell Assembly:** Ensure proper cell assembly with no short circuits. Check for uniform pressure distribution.
- **Component Quality:** Verify the purity of your electrolyte components (LiFSI salt, solvents, additives) and the quality of your electrodes and separator.
- **Environmental Control:** Maintain a controlled, low-moisture environment (e.g., an argon-filled glovebox) during cell assembly to prevent contamination.

### Step 2: Diagnostic Workflow

If the initial checks do not resolve the issue, follow this diagnostic workflow:





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